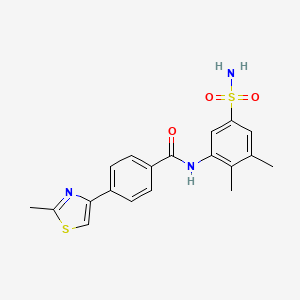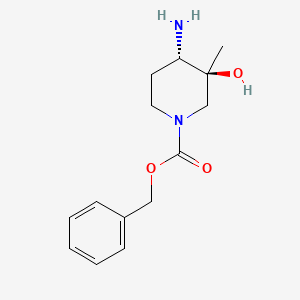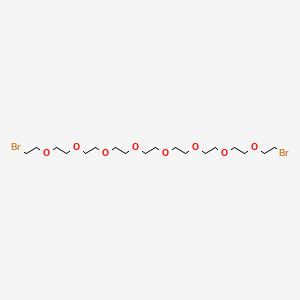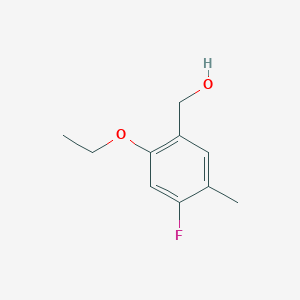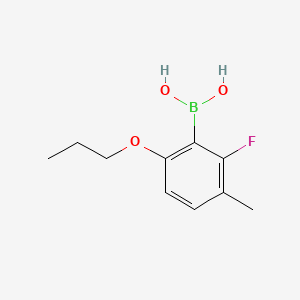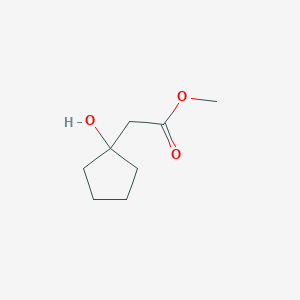![molecular formula C13H17Cl3N2OSi B14029835 2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)
2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole typically involves several steps. One common method includes the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with a suitable benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously .
Comparaison Avec Des Composés Similaires
2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole can be compared with other similar compounds such as:
2-(Trimethylsilyl)ethoxymethyl chloride: This compound is used as a reagent for protecting groups in organic synthesis.
Triclopyr: An organic compound used as a systemic herbicide and fungicide.
1,1,2-Trichloroethane: A chlorinated hydrocarbon used as a solvent and in chemical synthesis .
These compounds share some structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C13H17Cl3N2OSi |
|---|---|
Poids moléculaire |
351.7 g/mol |
Nom IUPAC |
trimethyl-[2-[(2,5,6-trichlorobenzimidazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C13H17Cl3N2OSi/c1-20(2,3)5-4-19-8-18-12-7-10(15)9(14)6-11(12)17-13(18)16/h6-7H,4-5,8H2,1-3H3 |
Clé InChI |
JUBUWYCYGDMYTC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C2=CC(=C(C=C2N=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B14029753.png)

